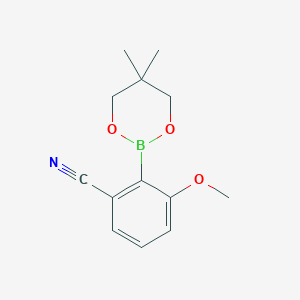

2-(5,5-二甲基-1,3,2-二氧杂硼环己烷-2-基)-3-甲氧基苯甲腈

描述

Synthesis Analysis

The synthesis of related compounds involves various methods, including electrosynthesis, one-pot synthesis, and reactions with different reagents. For instance, the preparation of 2,6-dimethyl-4-arylpyridine-3,5-dicarbonitrile is achieved through electrolysis of different benzyl derivatives in acetonitrile . Another study describes a one-pot synthesis approach for 3,5-dimethyl-4-hydroxybenzonitrile, which yields high purity and optimal results when using DMF as the solvent . These methods suggest that the synthesis of the compound might also be feasible through similar electrosynthetic or one-pot strategies, potentially involving methoxy and dimethyl substituents.

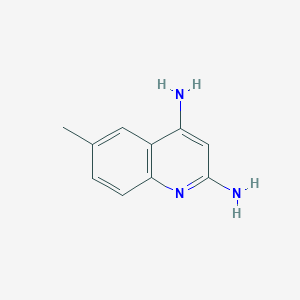

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various techniques, including X-ray crystallography. For example, the crystal structure of 5-(4-methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione was elucidated, revealing a triclinic space group and specific bond angles and lengths . This information can be useful in predicting the molecular structure of "2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-methoxybenzonitrile," as the presence of methoxy and dimethyl groups, as well as a dioxaborinan ring, would influence the overall conformation and stability of the molecule.

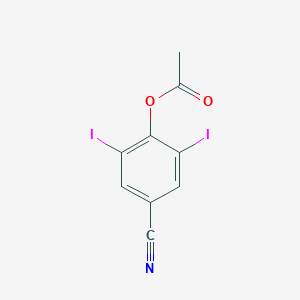

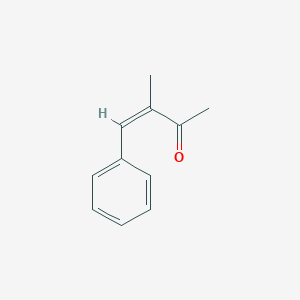

Chemical Reactions Analysis

The papers describe various chemical reactions involving methoxy and dimethyl substituents. For instance, methoxybenzylidene derivatives undergo reactions with nucleophilic reagents to form structural blocks for further synthesis . Additionally, the thermolysis of a related compound leads to a cascade of reactions, including the formation of novel intermediates . These studies indicate that "2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-methoxybenzonitrile" may also participate in complex reactions, potentially leading to the formation of new compounds with interesting structures and properties.

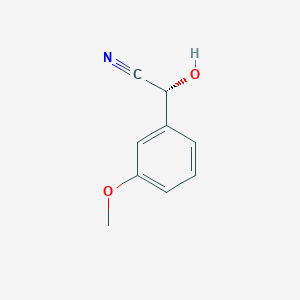

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their molecular structures. For example, the crystal structure of a Meldrum's acid derivative provides insights into its stability and intermolecular interactions . The reactions of substituted 2-hydroxybenzonitriles with nitrogen dioxide, resulting in various nitrocyclohexenone derivatives, demonstrate how substituents affect the reactivity and outcome of chemical reactions . The optical properties of novel oxadiazole derivatives, including absorption and emission spectra, are also discussed, showing the impact of different substituents on these properties . These findings suggest that the physical and chemical properties of "2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-methoxybenzonitrile" would be similarly affected by its substituents and molecular structure.

科学研究应用

Suzuki 交叉偶联反应

2-(5,5-二甲基-1,3,2-二氧杂硼环己烷-2-基)-3-甲氧基苯甲腈用于铃木交叉偶联反应。例如,一项研究探讨了 3-碘-4-甲氧基苯甲酸甲酯与位阻芳基硼酸酯(包括 5,5-二甲基-2-间甲苯基-1,3,2-二氧杂硼环己烷)的偶联反应,使用无水苯在回流条件下,在 Pd(PPh3)4 和苯酚钠存在下,以良好的产率得到联芳烃 (Chaumeil、Signorella 和 Drian,2000)。

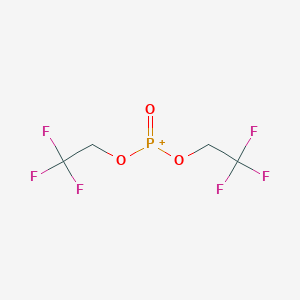

环状有机磷化合物

在环状有机磷化学领域,已经合成和研究了二-[5,5-二甲基-2-氧代-1,3,2-二氧杂磷环己烷-2-基]二硫化物等衍生物。这些化合物会发生脱硫和脱氧反应,这对环状磷化合物的研究具有重要意义 (Edmundson,1967)。

与乙腈的反应

对相关化合物 2-异丁基-5-甲基-4-苯基-1,3,2-二氧杂硼环己烷与乙腈的反应的研究表明,形成了 2,5-二甲基-4-苯基-5,6-二氢-1,3-恶嗪。此类反应对于理解含硼杂环中转化的机理至关重要 (Kuznetsov、Alekseeya 和 Gren,1996)。

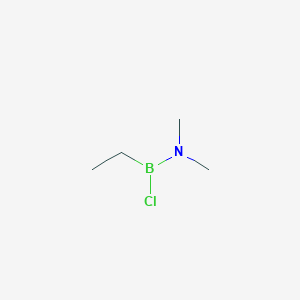

交叉偶联中的镍预催化剂

已证明镍预催化剂可以在室温下有效地将 2-甲氧基苯基二甲基磺酰胺与 4-(5,5-二甲基-1,3,2-二氧杂硼环己烷-2-基)苯甲酸甲酯交叉偶联,证明了该化合物在促进高效交叉偶联反应中的作用 (Jezorek 等人,2014)。

合成用于抗体生产的半抗原

该化合物已用于合成具有甲氧基乙酸连接基的半抗原,用于产生针对有机磷农药的抗体。这一应用对于开发针对这些农药的灵敏检测方法至关重要 (ten Hoeve 等人,1997)。

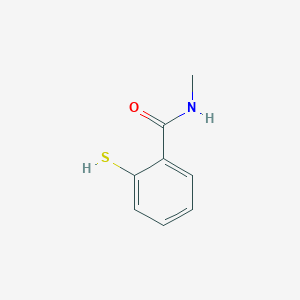

抗菌活性研究

通过涉及类似含硼化合物的反应合成的 5,5-二甲基-2-氧化-[1,3,2]-二氧杂磷环己烷-2-基-氨基羧酸盐等化合物已被评估其抗菌活性。此类研究有助于探索新的抗菌剂 (Babu 等人,2008)。

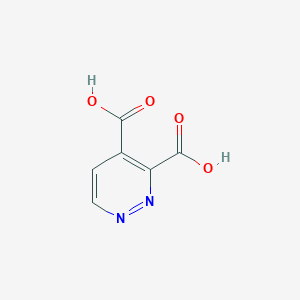

化学中的构象研究

该化合物已参与了专注于杂环立体化学的研究,提供了对含硼杂环构象特征的见解,这在有机化学领域是基础性的 (Kuznetsov 等人,1978)。

属性

IUPAC Name |

2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-3-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BNO3/c1-13(2)8-17-14(18-9-13)12-10(7-15)5-4-6-11(12)16-3/h4-6H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQEYALGDGSYUCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(CO1)(C)C)C2=C(C=CC=C2OC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00468308 | |

| Record name | 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00468308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-methoxybenzonitrile | |

CAS RN |

883898-97-3 | |

| Record name | 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00468308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。